1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
Overview
Description
The compound "1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid" is a trifluoromethyl-substituted cyclopropane derivative. This class of compounds is known for its unique chemical and physical properties due to the presence of the trifluoromethyl group and the strained cyclopropane ring. The trifluoromethyl group is highly electronegative, which can significantly influence the reactivity and stability of the molecule .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted cyclopropanes can be achieved through various methods. One approach involves reacting 2-bromo-3,3,3-trifluoropropene (BrTFP) with active methylenes, which has been shown to yield trifluoromethylated polyfunctionalized cyclopropanes with high stereoselectivity . This method could potentially be adapted for the synthesis of "1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been extensively studied, and it is known that the cyclopropane ring imparts a degree of strain to the molecule. This strain can affect the bond angles and lengths within the ring, as well as the overall conformation of the molecule . The presence of substituents, such as the trifluoromethoxy group, can further influence the molecular geometry, potentially leading to unique conformations and reactivity patterns.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including ring-opening and cycloisomerization reactions. For example, donor-acceptor cyclopropanes can smoothly undergo ring-opening reactions or cycloisomerization in the presence of acid, with the outcome depending on the properties of the acid used . The trifluoromethoxy group could also participate in reactions, such as dehydrative condensation with amines, facilitated by catalysts like 2,4-bis(trifluoromethyl)phenylboronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted cyclopropane derivatives are influenced by the presence of the trifluoromethyl group and the cyclopropane ring. These compounds often exhibit high thermal stability and unique electronic properties due to the electron-withdrawing effect of the trifluoromethyl group . Additionally, the cyclopropane ring can affect the solubility and crystalline structure of the compound, as seen in various inclusion compounds and polymers derived from cyclopropane dicarboxylic acids .
Scientific Research Applications
Structural Analysis
- The study of the structure and conformation of cyclopropanecarboxylic acid derivatives, such as 1-phenyl-2-methylcyclopropene-3-carboxylic acid, provides insight into their chemical properties. These compounds exhibit unique spatial arrangements, influencing their reactivity and potential applications in various scientific fields (Korp, Bernal, & Fuchs, 1983).
Synthesis and Bioactivity
- Derivatives of cyclopropanecarboxylic acid, such as 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxylic acid, have been synthesized and shown to exhibit insecticidal and antibacterial activities. This highlights the potential of these compounds in developing new bioactive substances (Shan, 2008).
Pharmaceutical Research
- Cyclopropanecarboxylic acid derivatives have been explored as potential antidepressants. Compounds like 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives demonstrated significant antidepressant activity, underscoring their relevance in drug discovery (Bonnaud et al., 1987).
Agrochemical Applications
- N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, derived from cyclopropanecarboxylic acid, have shown excellent herbicidal and fungicidal activities. This suggests their potential use in agricultural chemical formulations (Tian et al., 2009).
Chemical Synthesis
- Cyclopropanecarboxylic acid derivatives have been utilized in triflic acid-catalyzed cycloisomerization reactions, leading to the formation of alkyl 5-arylfuran-2-carboxylates. These reactions are significant for synthesizing complex organic compounds with diverse structural frameworks (Zhu, Xu, & Gong, 2016).
Electronics and Material Science
- Novel polyimides derived from fluorinated aromatic diamines, such as 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, exhibit outstanding mechanical properties and thermal stability. These materials are relevant for advanced electronic and material science applications (Yin et al., 2005).
Safety And Hazards
This compound is classified under the GHS07 hazard class . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed . It is classified as Acute Tox. 4 Oral under hazard classifications .
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYQHMMKMYCFAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672622 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid | |
CAS RN |
936727-93-4 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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